Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-
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Overview
Description
Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1–>3)-O-6-deoxy-alpha-L-mannopyranosyl-(1–>2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1–>4)-O-beta-D-glucopyranosyl-(1–>6)-beta-D-glucopyranosyl ester, (3beta)- is a complex triterpenoid saponin. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1–>3)-O-6-deoxy-alpha-L-mannopyranosyl-(1–>2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1–>4)-O-beta-D-glucopyranosyl-(1–>6)-beta-D-glucopyranosyl ester, (3beta)- involves multiple glycosylation steps. The process typically starts with oleanolic acid, which undergoes glycosylation with various sugar donors under specific conditions to form the desired glycosidic bonds .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. it can be produced through biotechnological methods involving the use of plant cell cultures or microbial fermentation to yield the desired triterpenoid saponins .
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-28-oic acid derivatives undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Glycosidic bonds can be formed or broken through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Glycosyl donors: Such as trichloroacetimidates or thioglycosides.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of oleanolic acid, each with distinct biological activities .
Scientific Research Applications
Olean-12-en-28-oic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for their role in cell signaling and membrane stabilization.
Medicine: Investigated for their anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Used in the formulation of cosmetics and nutraceuticals.
Mechanism of Action
The mechanism of action of Olean-12-en-28-oic acid derivatives involves multiple pathways:
Molecular Targets: These compounds interact with various enzymes and receptors, including cyclooxygenase and nuclear factor-kappa B.
Pathways Involved: They modulate inflammatory pathways, induce apoptosis in cancer cells, and protect liver cells from damage.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective effects.
Ursolic Acid: A similar triterpenoid with comparable biological activities.
Betulinic Acid: Another triterpenoid with anti-cancer properties.
Uniqueness
Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1–>3)-O-6-deoxy-alpha-L-mannopyranosyl-(1–>2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1–>4)-O-beta-D-glucopyranosyl-(1–>6)-beta-D-glucopyranosyl ester, (3beta)- is unique due to its complex glycosylation pattern, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C65H106O30 |
---|---|
Molecular Weight |
1367.5 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C65H106O30/c1-24(2)27-12-17-65(60(83)95-58-50(81)45(76)40(71)31(90-58)22-84-54-51(82)46(77)52(30(21-67)89-54)93-55-47(78)42(73)37(68)25(3)86-55)19-18-63(8)28(36(27)65)10-11-34-62(7)15-14-35(61(5,6)33(62)13-16-64(34,63)9)92-59-53(94-56-48(79)43(74)38(69)26(4)87-56)41(72)32(23-85-59)91-57-49(80)44(75)39(70)29(20-66)88-57/h25-59,66-82H,1,10-23H2,2-9H3 |
InChI Key |
ACOGFPXROAGALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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